N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
Description
This compound features a 2-bromo-4-methylphenyl group attached to an acetamide core, linked via a thioether bridge to a 4-(piperidin-1-yl)pyrimidin-2-yl moiety. The bromine substituent provides electrophilic reactivity, while the methyl group acts as an electron-donating group (EDG), influencing electronic and steric properties.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c1-13-5-6-15(14(19)11-13)21-17(24)12-25-18-20-8-7-16(22-18)23-9-3-2-4-10-23/h5-8,11H,2-4,9-10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXGERQCLXFWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCCC3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the aromatic ring.
Pyrimidine Formation: Construction of the pyrimidine ring, often through cyclization reactions.
Thioacetamide Linkage: Formation of the thioacetamide bond, possibly through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioacetamide group to sulfoxide or sulfone.
Reduction: Reduction of the brominated aromatic ring.
Substitution: Nucleophilic substitution reactions at the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at the bromine site.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrimidine and Aromatic Rings
Halogen and EDG Substituents
- Compound 154 (): Contains a 4-chlorophenyl group on a 1,3,4-oxadiazole scaffold, demonstrating potent cytotoxicity (IC50 = 3.8 μM against A549 cells) and 25-fold selectivity over noncancerous HEK cells. Halogens (Cl) and EDGs (methyl/methoxy) enhance activity by modulating electronic properties and target binding .
- Compounds 2f–2k (): Feature naphthyl, chlorophenyl, or fluorophenyl substituents on pyrimidine. Lower yields (20–55%) compared to Compound 154 (86% yield in ) suggest synthetic challenges with bulky substituents. Melting points range from 103–154°C, indicating variable crystallinity .
Unique Features of the Target Compound
Heterocyclic Core Modifications
- Benzothiazole Derivatives (): Compounds like 3g (pyrimidin-2-yl thio, 84% yield, 230°C melting point) replace the piperidinyl group with a benzothiazole core. The piperidinyl group in the target compound likely increases basicity and solubility compared to benzothiazole derivatives .
- Quinazolinone Derivatives (): Thioacetamide-linked quinazolinones (e.g., 12) show antitumor activity but lack the pyrimidine-piperidine motif, which may confer distinct binding modes .
Thioacetamide Linkage and Side Chain Variations
- Triazolopyrimidine Derivatives (): 12s includes a phenoxyphenyl group attached to the thioacetamide. The target compound’s bromo-methylphenyl group may offer superior steric complementarity in hydrophobic binding pockets .
- Piperazine vs. Piperidine Substitutions (): Piperazine-containing analogs (e.g., 3d–3f) exhibit moderate yields (78–82%) and melting points (228–251°C).
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Halogens : Bromine (target) and chlorine (Compound 154) enhance cytotoxicity via hydrophobic interactions and electrophilic reactivity .
- EDGs : Methyl groups improve solubility and may stabilize charge-transfer complexes in target binding .
- Piperidinyl vs. Piperazine : Piperidine’s reduced hydrogen-bonding capacity compared to piperazine may lower solubility but increase membrane permeability .
- Thioether Linkage : Critical for maintaining conformational flexibility and sulfur-mediated interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
